molecular formula C21H23ClN2O3S B15107830 2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

Cat. No.: B15107830
M. Wt: 418.9 g/mol
InChI Key: JCWCFFLMIBALQV-UHFFFAOYSA-N
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Description

2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps, including the formation of the imidazole ring, sulfonylation, and subsequent substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-5-chloro-4-methylbenzene: Lacks the imidazole and sulfonyl groups, resulting in different chemical properties and reactivity.

    4-Methyl-2-phenylimidazole: Contains the imidazole ring but lacks the butoxy, chloro, and sulfonyl groups, leading to different applications and reactivity.

Uniqueness

The unique combination of functional groups in 2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene gives it distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

1-(2-butoxy-5-chloro-4-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole

InChI

InChI=1S/C21H23ClN2O3S/c1-4-5-11-27-19-12-15(2)18(22)13-20(19)28(25,26)24-14-16(3)23-21(24)17-9-7-6-8-10-17/h6-10,12-14H,4-5,11H2,1-3H3

InChI Key

JCWCFFLMIBALQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C

Origin of Product

United States

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